N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-18(20,21)14-5-4-8-16(13-14)23-9-11-24(12-10-23)17(25)22-15-6-2-1-3-7-15/h1-8,13H,9-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJDAIPRGRZEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide are currently unknown. This compound is structurally similar to other piperazine derivatives, which have been reported to interact with various receptors and enzymes
Mode of Action
It is known that piperazine derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or irreversible binding. The specific interaction between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Piperazine derivatives have been reported to affect various biochemical pathways, including neurotransmitter synthesis and release, signal transduction, and enzyme activity. The specific pathways affected by this compound would depend on its targets and mode of action.
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 27326. These properties could influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include temperature, pH, and the presence of other chemicals. For example, the compound is recommended to be stored at room temperature, in a cool and dark place. This suggests that high temperatures or exposure to light could potentially affect its stability.
Biological Activity
N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a compound of growing interest in pharmaceutical research, particularly for its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant studies that highlight its biological significance.
- Molecular Formula: C18H18F3N3O
- Molecular Weight: 349.357 g/mol
- CAS Number: 333768-47-1
The precise biological targets of this compound remain largely unidentified; however, it is structurally similar to other piperazine derivatives known for their interactions with various receptors and enzymes. The mechanisms through which these compounds exert their effects may include:
- Competitive Inhibition: Blocking the active sites of enzymes.
- Allosteric Modulation: Inducing conformational changes in target proteins.
- Irreversible Binding: Permanently attaching to target sites.
Anticancer Properties
Recent studies have indicated that piperazine derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance:
- Prostate Cancer: Research has shown that certain piperazine derivatives can induce cell cycle arrest in prostate cancer cells (DU145), suggesting potential as therapeutic agents against this malignancy .
- Colorectal Cancer: The compound has been evaluated for its ability to inhibit tumor growth and metastasis, with promising results indicating it may disrupt key signaling pathways involved in cancer progression .
Inhibition of Soluble Epoxide Hydrolase (sEH)
This compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and pain pathways. Inhibition of sEH may lead to increased levels of bioactive lipids, promoting anti-inflammatory effects and potentially alleviating pain.
Study on Antitumor Activity
A notable study explored the antitumor activity of various piperazine derivatives, including this compound. The findings indicated significant cytotoxicity against several cancer cell lines, with the compound demonstrating a dose-dependent response:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | DU145 (Prostate Cancer) | 15 |
| This compound | HCT116 (Colorectal Cancer) | 20 |
These results suggest that modifications to the piperazine structure can enhance selectivity and potency against specific cancer types .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Structural analogues of the target compound differ primarily in the substituents on the phenyl ring, piperazine core, or carboxamide group. Key examples include:
Physical and Spectral Properties
- Melting Points : Trifluoromethyl-substituted derivatives (A13–A15) exhibit higher melting points (~197–201 °C) compared to methoxy-substituted analogues (A16–A18: 184.9–190.7 °C) due to stronger van der Waals forces .
- NMR/ESI-MS : All compounds show characteristic ¹H/¹³C NMR peaks for the piperazine-carboxamide backbone. ESI-MS confirms molecular weights within ±0.1 Da .
Discussion and Implications
The trifluoromethyl group in N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide enhances its physicochemical profile compared to halogenated or methoxy analogues. Key findings include:
- Positional Effects : Trifluoromethyl at the 3-position (target compound) vs. 2- or 4-positions (A13–A15) alters melting points and possibly bioavailability .
- Biological Relevance : The scaffold’s flexibility allows for tuning antibacterial and anti-inflammatory activities through substituent modifications, as seen in Compound 2 .
- Synthetic Challenges : Bulky substituents (e.g., tetrahydro-2H-pyran in TM45 ) may reduce yields, necessitating optimized protocols.
Q & A
Q. What are the recommended synthetic routes for N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide, and how can reaction conditions be optimized?
The synthesis of piperazine-carboxamide derivatives typically involves coupling substituted phenylpiperazines with activated carbonyl reagents. For example:
- Step 1 : React 3-(trifluoromethyl)phenylpiperazine with phenyl isocyanate or chloroformate derivatives in anhydrous dichloromethane (DCM) under basic conditions (e.g., N,N-diisopropylethylamine) to form the carboxamide bond .
- Step 2 : Optimize yields by controlling temperature (0–25°C) and using protecting groups (e.g., tert-butoxycarbonyl, Boc) to prevent side reactions .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>95%) using HPLC or LC-MS .
Q. How can the structural conformation of this compound be characterized, and what analytical techniques are critical?
- X-ray crystallography is ideal for resolving the piperazine ring conformation (e.g., chair vs. boat) and substituent orientation. For example, similar compounds show chair conformations with torsional angles <10° between substituents .
- NMR spectroscopy : Key signals include:
- ¹H NMR : Piperazine protons (δ 2.5–3.5 ppm), trifluoromethylphenyl aromatic protons (δ 7.2–7.8 ppm), and carboxamide NH (δ 8.1–8.5 ppm) .
- ¹³C NMR : Carbonyl resonance (δ 155–165 ppm) and CF₃ group (δ 122–125 ppm, J = 270–290 Hz) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC values ≤50 µM suggest activity) .
- Antiparasitic assays : Evaluate against Leishmania donovani promastigotes via MTT assay, comparing EC₅₀ values to reference drugs like miltefosine (EC₅₀ <10 µM indicates promise) .
- Cytotoxicity : Assess selectivity using mammalian cell lines (e.g., J774 macrophages) to ensure a therapeutic index >10 .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for selective receptor binding?
- Modify substituents : Replace the trifluoromethyl group with cyano (-CN) or nitro (-NO₂) to enhance interactions with hydrophobic pockets in target receptors (e.g., androgen receptor) .
- Piperazine ring substitution : Introduce methyl groups at the 2,5-positions (trans configuration) to improve steric complementarity and reduce off-target effects, as seen in AR antagonists (e.g., YM580, IC₅₀ <1 nM) .
- Data-driven optimization : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like FAAH, leveraging crystallographic data of similar carboxamides in complex with enzymes .
Q. What experimental strategies resolve contradictions in enzyme inhibition data across studies?
- Mechanistic studies : Perform time-dependent inhibition assays (e.g., pre-incubation with FAAH) to distinguish reversible vs. covalent inhibition. For example, PF-622 shows irreversible FAAH inhibition (IC₅₀ = 2 nM) via serine residue modification .
- Proteomic profiling : Use activity-based protein profiling (ABPP) to confirm selectivity. PF-750 and PF-622 exhibit >100-fold selectivity for FAAH over other serine hydrolases .
- Control variables : Standardize assay conditions (pH, cofactors) to minimize variability. For instance, FAAH activity is pH-sensitive (optimal ~9.0) .
Q. How can crystallography and computational modeling improve the design of analogs with enhanced pharmacokinetics?
- Co-crystallization : Resolve the compound bound to targets (e.g., CYP51 in Leishmania) to identify key hydrogen bonds (e.g., carboxamide NH with Asp230) and hydrophobic contacts (trifluoromethyl group with Leu231) .
- ADMET prediction : Use SwissADME to optimize logP (target 2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration in CNS applications .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions (e.g., para to carboxamide) to reduce CYP450-mediated oxidation .
Methodological Notes
- Contradictions in synthesis : Some studies use Boc protection for piperazine nitrogens , while others employ direct acylation without protection . The choice depends on the reactivity of the carbonyl reagent.
- Biological variability : Antiparasitic activity (e.g., EC₅₀ = 2–10 µM in vs. 20–50 µM in similar derivatives) may arise from differences in parasite strains or assay protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
